molecular formula C11H18O2 B15183782 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one CAS No. 97635-25-1

3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one

Cat. No.: B15183782
CAS No.: 97635-25-1
M. Wt: 182.26 g/mol
InChI Key: XMCPKADSAMTJOG-UHFFFAOYSA-N
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Description

3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one is a chemical compound belonging to the class of organic compounds known as dihydropyrans. Dihydropyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and two double bonds. This particular compound has a molecular formula of C11H18O2 and a molecular weight of 182.259 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of pentyl-substituted 2-hydroxy-5-methylhexanoic acid derivatives.

Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of catalysts to improve yield and efficiency. The process may involve the use of solvents, temperature control, and purification steps to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or alkanes.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 3,6-Dihydro-2H-pyran

  • 4-Methyl-2,3-dihydropyran-6-one

  • 5,6-Dihydro-4-methyl-2H-pyran-2-one

Properties

CAS No.

97635-25-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

5-methyl-6-pentyl-3,4-dihydropyran-2-one

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-10-9(2)7-8-11(12)13-10/h3-8H2,1-2H3

InChI Key

XMCPKADSAMTJOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(CCC(=O)O1)C

Origin of Product

United States

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